molecular formula C16H21NO5 B8338191 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid

4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid

Cat. No.: B8338191
M. Wt: 307.34 g/mol
InChI Key: XTYWXBBQBQKOTA-UHFFFAOYSA-N
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Description

4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring through an ether linkage The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid typically involves the following steps:

    Protection of Pyrrolidine: The pyrrolidine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Ether Linkage: The protected pyrrolidine is then reacted with 4-hydroxybenzoic acid to form the ether linkage. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection (if necessary): If the Boc group needs to be removed, it can be done using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Oxidation: Benzoate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected pyrrolidine derivatives.

Scientific Research Applications

4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The molecular targets and pathways involved would vary based on the specific bioactive compound it is designed to release.

Comparison with Similar Compounds

Similar Compounds

    4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)benzoic acid: Similar structure but with an azetidine ring.

Uniqueness

4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties compared to piperidine or azetidine analogs. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-8-13(10-17)21-12-6-4-11(5-7-12)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)

InChI Key

XTYWXBBQBQKOTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-hydroxy-pyrrolidine-1-carboxylic acid t-butyl ester (3 g, 16.02 mmol) in dry THF (75 mL) was added triphenyl phosphine (4.62 g, 17.62 mmol) and 4-hydroxy-benzoic acid benzyl ester (4.02 g, 17.62 mmol). The reaction mixture was cooled to 0° C. and DEAD (2.78 mL, 17.62 mmol) was added dropwise over a period of 30 min. The reaction was gradually brought to room temperature and stirring continued for 16 hrs. The solvent was removed under vacuum and the residue purified by column chromatography (Flash 40) using a gradient of starting from EtOAc-heptane 1:20 to 1:5. Desired fractions were collected and the solvent evaporated in vacuo. The residue was dissolved in EtOH (80 mL) and 10% Pd/C (0.5 g) was added and the mixture was hydrogenated for 16 hrs. The mixture was filtered and the volatiles were evaporated in vacuo affording 3.4 g (69%) of 3-(4-carboxy-phenoxy)-pyrrolidine-1-carboxylic acid t-butyl ester as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
2.78 mL
Type
reactant
Reaction Step Two

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